molecular formula C29H37Cl2N6O5P B13826876 7-Chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline;phosphoric acid;hydrate

7-Chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline;phosphoric acid;hydrate

Cat. No.: B13826876
M. Wt: 651.5 g/mol
InChI Key: XCIFCLAFXMWYHQ-UHFFFAOYSA-N
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Description

7-Chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline;phosphoric acid;hydrate is a compound known for its significant antimalarial properties. It is highly active against chloroquine-resistant strains of Plasmodium falciparum and Plasmodium vivax

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline involves a nucleophilic aromatic substitution reaction. The process typically starts with 4,7-dichloroquinoline, which undergoes substitution with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates are then treated with substituted aromatic or heteroaromatic aldehydes to form the corresponding Schiff bases .

Industrial Production Methods

Industrial production of this compound can involve large-scale nucleophilic aromatic substitution reactions, followed by purification steps such as recrystallization. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various derivatives of 7-chloro-4-aminoquinoline, which have been shown to possess significant antimicrobial and antimalarial activities .

Scientific Research Applications

7-Chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline involves inhibition of autophagy. This compound interferes with the cellular processes that degrade and recycle cellular components, leading to alterations in cell morphology and viability . It targets molecular pathways involved in autophagy, making it a valuable tool for studying this process in various biological systems.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: Another antimalarial agent, but less effective against chloroquine-resistant strains.

    Hydroxychloroquine: Similar to chloroquine but with additional hydroxyl groups, used for autoimmune diseases.

    Mefloquine: Another antimalarial with a different mechanism of action.

Uniqueness

7-Chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline is unique due to its high activity against chloroquine-resistant strains of malaria and its ability to inhibit autophagy . This makes it a valuable compound for both therapeutic and research purposes.

Properties

Molecular Formula

C29H37Cl2N6O5P

Molecular Weight

651.5 g/mol

IUPAC Name

7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline;phosphoric acid;hydrate

InChI

InChI=1S/C29H32Cl2N6.H3O4P.H2O/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29;1-5(2,3)4;/h2-9,20-21H,1,10-19H2;(H3,1,2,3,4);1H2

InChI Key

XCIFCLAFXMWYHQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl.O.OP(=O)(O)O

Origin of Product

United States

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